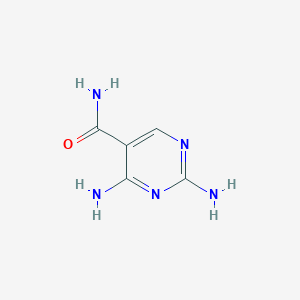

2,4-Diaminopyrimidine-5-carboxamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-diaminopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULZVYGZVOMUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497878 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-74-6 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 2,4-Diaminopyrimidine-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 2,4-diaminopyrimidine-5-carboxamide. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry, often serving as a core scaffold in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for the title compound is not extensively available in public literature, this guide outlines the expected analytical approaches and provides comparative data from closely related analogs to facilitate its characterization.

Molecular Structure and Properties

This compound (C₅H₇N₅O) has a molecular weight of 153.14 g/mol .[1] The structural formula, presented below, features a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a carboxamide group at position 5.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminopyrimidine-5-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic intervention in oncology, immunology, and other disease areas.[1][2][3][4] A thorough understanding of its core physicochemical properties is fundamental for optimizing drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful clinical translation. This guide provides a consolidated overview of the known physicochemical data, experimental protocols for its synthesis and property determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in biological systems. Quantitative data for the parent compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 66131-74-6 | [5][6] |

| Molecular Formula | C₅H₇N₅O | [5][6] |

| Molecular Weight | 153.14 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Density | Not available | [6] |

| Solubility | Poorly soluble in water. Hydrochloride salt forms enhance aqueous solubility. | N/A |

| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature | [5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound and its analogues.

Synthesis Protocol: Two-Step Sequential Aromatic Nucleophilic Substitution (SNAr)

A versatile method for generating a library of N2, N4-disubstituted this compound derivatives starts from the commercially available 2,4-dichloropyrimidine-5-carboxamide. This allows for rapid structure-activity relationship (SAR) discovery.

Objective: To synthesize N-substituted this compound derivatives.

Starting Material: 2,4-Dichloropyrimidine-5-carboxamide

Procedure:

-

First Nucleophilic Addition (C4 Position):

-

Dissolve 2,4-dichloropyrimidine-5-carboxamide in a suitable aprotic solvent (e.g., THF, DMF).

-

Add an appropriate amine (R¹-NH₂) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material. The more reactive chlorine at the C4 position is displaced first.

-

Upon completion, the intermediate 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide can be isolated via aqueous workup and extraction, followed by purification (e.g., column chromatography) or used directly in the next step.

-

-

Second Nucleophilic Addition (C2 Position):

-

To the solution containing the intermediate from the previous step, add the second amine (R²-NH₂).

-

This step often requires more forcing conditions, such as heating at elevated temperatures (e.g., 80-120 °C), sometimes under microwave irradiation, and may be acid-mediated.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Purify the final product using standard techniques such as extraction, crystallization, or silica gel column chromatography to yield the desired N²,N⁴-disubstituted this compound.

-

Property Determination: Melting Point

The melting point is a critical indicator of purity.[8]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end).[9][10]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[8]

-

Loading: Load a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[10][11] Compact the sample by tapping the tube or dropping it through a long glass tube.[11]

-

Initial Determination: Place the capillary in the apparatus and heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.[9][11]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[9][11]

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[9][11]

Property Determination: Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and target engagement.[12] Several methods can be employed.

Objective: To determine the pKa value(s) of this compound.

Method 1: Potentiometric Titration This is a highly accurate and common method for pKa determination.[12]

-

A solution of the compound is prepared in water or a water-cosolvent mixture if solubility is low.[12]

-

The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH).

-

The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.

-

A plot of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point (the flattest part of the buffer region in the titration curve).[13]

Method 2: UV-Metric Titration This method is suitable for compounds with a chromophore near the ionization site and can be used for poorly soluble compounds.[12][14]

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of the compound is added to each buffer.

-

The UV-Vis absorbance spectrum is recorded for each solution.

-

The absorbance at a specific wavelength where the ionized and non-ionized forms have different molar absorptivities is plotted against pH.

-

The resulting sigmoid curve's inflection point corresponds to the pKa.[13]

Method 3: HPLC-Based Method This technique is advantageous for poorly soluble compounds and requires minimal sample amounts.[14][15]

-

The retention time of the compound is measured on a reverse-phase HPLC column using a series of mobile phases with different, precisely controlled pH values.[14]

-

A plot of the retention time (or capacity factor) versus pH is generated.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[14][15]

Biological Activity and Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design. Derivatives of this compound act as ATP-competitive inhibitors for a range of kinases, including Sky kinase, HPK1, and JNK.[1][2][16] The core mechanism involves the compound occupying the ATP-binding pocket of the kinase enzyme. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades. The 5-carboxamide moiety often plays a crucial role by forming key hydrogen bond interactions with the hinge region of the kinase, significantly enhancing binding affinity and potency.[16]

Mandatory Visualizations

Experimental Workflow: Synthesis of N²,N⁴-Disubstituted 2,4-Diaminopyrimidine-5-carboxamides

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway: Mechanism of Action as a Kinase Inhibitor

Caption: ATP-competitive inhibition of a protein kinase by this compound.

References

- 1. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. 2,4-diaminopyrimidine-5-carboxamide_NMR_IR_MS_Chemsrc [chemsrc.com]

- 7. cbijournal.com [cbijournal.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2,4-Diaminopyrimidine-5-Carboxamide: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile Kinase Inhibitor Scaffold

The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This technical guide provides a detailed overview of its mechanism of action, explores its application in targeting various kinase families, presents key structure-activity relationship (SAR) data, and outlines common experimental protocols for its evaluation.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases. The 2,4-diaminopyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group.

The 5-carboxamide substituent plays a crucial role in enhancing both potency and selectivity. It can form additional hydrogen bonds with residues in the hinge region or the solvent front, further anchoring the inhibitor in the active site. For instance, in the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), the 5-carboxamide moiety engages with Glutamate 92 of the hinge region, leading to a significant improvement in intrinsic potency[1].

Caption: General mechanism of ATP-competitive kinase inhibition.

Key Kinase Targets and Signaling Pathways

The versatility of the this compound scaffold allows for its modification to target a wide range of kinases involved in various disease-relevant signaling pathways.

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation, cytokine production (such as IL-2), and anti-tumor immunity. This makes HPK1 an attractive target for cancer immunotherapy. Derivatives of this compound have been developed as potent and selective ATP-competitive inhibitors of HPK1[1].

Caption: HPK1 inhibition enhances T-cell signaling.

Sky Kinase (TYRO3)

Sky kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cancers. The this compound scaffold has yielded highly selective inhibitors of Sky kinase[2][3]. Optimization of this series has led to compounds with properties suitable for in vivo studies to probe the effects of Sky inhibition[3].

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is linked to tumor progression and metastasis. Several 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors with significant anti-proliferative activities against cancer cell lines[4][5].

Other Kinase Targets

The 2,4-diaminopyrimidine core has been successfully adapted to target a diverse array of other kinases, including:

-

c-Jun N-terminal Kinase (JNK): Implicated in inflammatory diseases and fibrotic liver disorders[6].

-

Janus Kinase 3 (JAK3): A target for autoimmune disorders[7].

-

Casein Kinase 1 Epsilon (CK1ε): Involved in oncogenic signaling pathways like Wnt/β-catenin[8].

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immune responses and inflammatory disorders[9].

-

Cyclin-Dependent Kinase 7 (CDK7): A target in various hematological cancers[10].

-

Epidermal Growth Factor Receptor (EGFR): A well-established target in multiple cancers[11].

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data for various this compound derivatives against their respective kinase targets.

Table 1: HPK1 Inhibition Data

| Compound | HPK1 TR-FRET IC50 (nM) | IL-2 Release EC50 (nM) | Kinase Selectivity (Fold vs. other kinases) |

| 1 | 64 | - | >100x vs 226/265 kinases |

| 2 | 7,600 | - | - |

| 17 | 2 | 190 | >1000x vs MAP4K5/6 |

| 22 | 1 | 140 | >1000x vs MAP4K5/6 |

Data sourced from[1].

Table 2: Sky Kinase (TYRO3) Inhibition Data

| Compound | Sky IC50 (nM) | Kinase Selectivity |

| 21 | 0.7 | Excellent selectivity in 46/48 kinases |

| 24 | 15 | - |

| 32 | 70 | >100-fold vs 31 tyrosine kinases (except MERTK) |

Data sourced from[3].

Table 3: FAK and CDK7 Inhibition Data

| Scaffold | Target | Compound | Enzymatic IC50 (nM) | Antiproliferative IC50 (nM) (Cell Line) |

| 2,4-Dianilinopyrimidine | FAK | 8a | 47 | 44 (H1975), 119 (A431) |

| 2,4-Diaminopyrimidine | FAK | A12 | 10.8 | 130 (A549), 94 (MDA-MB-231) |

| 2,4-Diaminopyrimidine | CDK7 | 22 | <30 | 208.1 (MV4-11), 37.5 (Mino) |

Experimental Protocols

The discovery and characterization of this compound inhibitors typically involve a standardized workflow encompassing chemical synthesis, biochemical assays, and cell-based functional assays.

Caption: A typical workflow for kinase inhibitor discovery.

Chemical Synthesis

The synthesis of these compounds often involves standard cross-coupling reactions. Key steps can include:

-

Suzuki Coupling: To introduce aryl or heteroaryl groups at the 5-position of the pyrimidine ring, reacting a halo-pyrimidine intermediate with a suitable boronic acid or ester[9][12].

-

Nucleophilic Aromatic Substitution (SNAr): To install the di-amino functionalities at the 2- and 4-positions of the pyrimidine core by reacting a di-chloropyrimidine with the desired amines[9].

Biochemical Kinase Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common method to determine the IC50 values of inhibitors against a target kinase.

-

Reaction Setup: The kinase, a biotinylated substrate peptide, and ATP are incubated in a reaction buffer.

-

Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of the test compound (e.g., this compound derivative).

-

Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor) is added.

-

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. The inhibitor concentration that reduces the signal by 50% is the IC50.

Cellular Assays

Cell Proliferation Assay (e.g., using MTS or CellTiter-Glo®): This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Plating: Cancer cells with high expression of the target kinase are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

-

Viability Measurement: A reagent (e.g., MTS) is added, which is converted into a colored formazan product by viable cells. The absorbance is measured, which is proportional to the number of living cells.

-

Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% growth inhibition, is calculated from the dose-response curve.

Cytokine Release Assay (for Immuno-oncology Targets like HPK1):

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated.

-

Stimulation and Treatment: Cells are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of varying concentrations of the inhibitor.

-

Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of the cytokine of interest (e.g., IL-2) in the supernatant is measured using an ELISA or a similar immunoassay. The EC50, the concentration of inhibitor that produces 50% of the maximal cytokine release, is determined.

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective this compound inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors PMID: 32334196 | MCE [medchemexpress.cn]

- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the 2,4-diaminopyrimidine-5-carboxamide scaffold as a privileged core for the design of potent and selective kinase inhibitors. It covers the fundamental structure-activity relationships (SAR), quantitative inhibitory data against various key kinase targets, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a highly successful "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The strategic addition of a carboxamide group at the 5-position has proven to be a pivotal modification, enhancing both potency and selectivity.[1] This this compound core structure serves as a versatile foundation for developing inhibitors against a range of kinases, including those involved in immuno-oncology (HPK1), cell proliferation and migration (FAK), and autoimmune signaling pathways (JAK3).[1][2][3]

This document explores the design, synthesis, and biological evaluation of these derivatives, offering a technical resource for professionals in the field of drug discovery.

The Core Scaffold and Hinge-Binding Interaction

The efficacy of the this compound scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP within the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve target specificity and potency.

The core structure features a diaminopyrimidine ring. The N1 nitrogen of the pyrimidine and the exocyclic amine at the C2 or C4 position typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. A key innovation of this scaffold is the 5-carboxamide moiety. The amide group can form an additional hydrogen bond with key residues in the hinge region, such as a glutamate in HPK1, leading to a significant (over 100-fold) improvement in intrinsic potency compared to derivatives lacking this group.[1]

Further substitutions on the C2 and C4 aniline rings, as well as the carboxamide nitrogen, allow for the exploration of various pockets within the ATP-binding site, which is essential for optimizing selectivity and potency.[1]

Quantitative Data: Inhibition Across Key Kinase Targets

The versatility of the this compound scaffold has led to the development of potent inhibitors for several important kinase targets. The following tables summarize key quantitative data for representative compounds.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor signaling, making it a high-value target for cancer immunotherapy.[4][5] Inhibition of HPK1 is expected to enhance anti-tumor immune responses.

| Compound | HPK1 IC₅₀ (nM) | pSLP76 IC₅₀ (nM) | IL-2 Secretion EC₅₀ (nM) | Reference |

| 14g | 0.15 | 27.92 | 46.64 | [4] |

| 21 (Macrocyclic) | 1.0 | - | - | [5] |

| Compound 1 | - | - | 226 | [1] |

| Compound 22 | - | - | - | [1] |

| Compound 27 | - | - | - | [1] |

IC₅₀: Half-maximal inhibitory concentration in biochemical assays. pSLP76 IC₅₀: Half-maximal inhibitory concentration in a cellular assay measuring phosphorylation of the downstream substrate SLP76. IL-2 EC₅₀: Half-maximal effective concentration for stimulating Interleukin-2 secretion, a marker of T-cell activation.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.[2] It is overexpressed in various tumors, making it a target for anticancer therapies.

| Compound | FAK IC₅₀ (nM) | A549 Cell IC₅₀ (nM) | MDA-MB-231 Cell IC₅₀ (nM) | Reference |

| A12 | - | 130 | 94 | [2][6] |

| TAE-226 (Reference) | - | >1000 | >1000 | [2] |

A549: Human lung carcinoma cell line. MDA-MB-231: Human breast adenocarcinoma cell line.

Janus Kinase 3 (JAK3) Inhibitors

Selective inhibition of JAK3 is a key strategy for treating autoimmune disorders like rheumatoid arthritis, as it plays a crucial role in cytokine signaling in immune cells.[3]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| 11i | 102 | 119 | 1.4 | 108 | [3] |

| Cerdulatinib (Reference) | 19 | 32 | 8.1 | 35 | [3] |

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a central regulator of both the cell cycle and transcription, making it a promising target for cancer treatment.[7]

| Compound | CDK7 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) | Selectivity vs. CDK9 | Reference |

| 22 | 7.21 | - | >138-fold | [7] |

| BTX-A51 (Reference) | - | - | - | [7] |

MV4-11: Human leukemia cell line.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline generalized protocols based on published studies.

General Synthetic Protocol: Sequential SNAr Reaction

A common and efficient method for synthesizing the this compound scaffold involves a two-step, sequential nucleophilic aromatic substitution (SNAr) starting from a commercially available precursor.[1]

-

Step 1: First Nucleophilic Substitution (C4 position)

-

To a solution of 2,4-dichloropyrimidine-5-carboxamide in a suitable solvent (e.g., EtOH, n-BuOH), add an equivalent of the first aniline or amine nucleophile.

-

Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-chloro-4-amino-pyrimidine-5-carboxamide intermediate, typically by silica gel chromatography.

-

-

Step 2: Second Nucleophilic Substitution (C2 position)

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dioxane, DMA).

-

Add the second aniline or amine nucleophile, often in slight excess.

-

The reaction can be performed under acidic conditions (e.g., using HCl) or with palladium catalysis (Buchwald-Hartwig amination) for less reactive anilines.

-

Heat the mixture until completion.

-

Work up the reaction by extraction and purify the final this compound product by chromatography or recrystallization.

-

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Kinase Reaction:

-

Prepare a reaction mixture in a 384-well plate containing the kinase buffer, the specific kinase enzyme, the peptide or protein substrate, and ATP at its Km concentration.

-

Add the test compound (this compound derivative) at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Target Engagement Assay (pSLP76 Inhibition)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate within a cellular context.[4]

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells (or other relevant immune cells) in appropriate media.

-

Plate the cells and pre-incubate them with serially diluted concentrations of the test compound for 1-2 hours.

-

-

T-Cell Stimulation:

-

Stimulate the T-cell receptor (TCR) pathway to activate HPK1 by adding anti-CD3/anti-CD28 antibodies. Incubate for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular proteins.

-

Measure the levels of phosphorylated SLP76 (pSLP76) and total SLP76 using a suitable detection method, such as a sandwich ELISA, Western Blot, or Meso Scale Discovery (MSD) assay.

-

-

Data Analysis:

-

Normalize the pSLP76 signal to the total SLP76 signal.

-

Calculate the percentage of inhibition of pSLP76 at each compound concentration and determine the IC₅₀ value as described for the biochemical assay.

-

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.[2]

-

Cell Plating:

-

Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for an extended period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability at each concentration relative to untreated control cells.

-

Plot the viability against compound concentration to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 becomes activated and phosphorylates downstream targets like SLP76, ultimately dampening T-cell activation and cytokine production. Inhibition of HPK1 removes this brake, leading to enhanced immune function.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of a kinase inhibitor follows a structured cascade of experiments, moving from broad initial screens to detailed cellular and in vivo characterization.

Conclusion

The this compound scaffold represents a highly validated and versatile platform for the design of potent and selective kinase inhibitors. The core's ability to establish multiple hydrogen bonds with the kinase hinge region, enhanced by the critical 5-carboxamide moiety, provides a robust anchoring point. Structure-activity relationship studies have consistently demonstrated that targeted modifications at the C2 and C4 positions are effective strategies for achieving high selectivity against diverse kinases, including HPK1, FAK, and JAK3. The successful development of compounds with nanomolar and even sub-nanomolar potency highlights the power of this scaffold in addressing key therapeutic targets in oncology, immunology, and beyond. This guide provides a foundational resource for researchers aiming to leverage this privileged chemical matter in future drug discovery efforts.

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has proven to be a cornerstone in the development of a diverse array of therapeutic agents. Its remarkable versatility stems from its ability to form key hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of other critical enzymes, most notably dihydrofolate reductase. This technical guide provides a comprehensive overview of the role of the 2,4-diaminopyrimidine core in drug discovery, with a focus on its application in the development of kinase and dihydrofolate reductase inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and preclinical/clinical data of key compounds, offering researchers a detailed resource to inform their own drug discovery efforts.

The 2,4-Diaminopyrimidine Scaffold as a Kinase Inhibitor

The 2,4-diaminopyrimidine core has been extensively utilized in the design of potent and selective kinase inhibitors. Its ability to act as a bioisostere for the adenine hinge-binding motif of ATP allows for the development of competitive inhibitors for a wide range of kinases implicated in cancer and other diseases.

Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression of FAK is associated with increased malignancy and invasiveness in various cancers.[1] Several 2,4-diaminopyrimidine-based FAK inhibitors have been developed, with some showing promising preclinical and clinical activity.

One notable example is Fedratinib (Inrebic) , a Janus kinase 2 (JAK2) and FAK inhibitor approved for the treatment of myelofibrosis.[2][3]

Table 1: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based FAK Inhibitors

| Compound | FAK IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |

| TAE-226 | - | MGC-803 | - | [4] |

| 12s | 47 | MGC-803 | 240 | [4] |

| 12s | 47 | HCT-116 | 450 | [4] |

| 12s | 47 | KYSE30 | 440 | [4] |

| MY-1576 (8b) | - | KYSE30 | - | [2] |

Targeting Cyclin-Dependent Kinase 7 (CDK7)

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[5] The 2,4-diaminopyrimidine scaffold has been successfully employed to develop potent and selective CDK7 inhibitors.

Table 2: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based CDK7 Inhibitors

| Compound | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |

| 22 | 7.21 | >1000 | MV4-11 | - | [6] |

Signaling Pathways

Caption: FAK signaling pathway in cell migration and proliferation.

Caption: Dual role of CDK7 in transcription and cell cycle regulation.

The 2,4-Diaminopyrimidine Scaffold as a Dihydrofolate Reductase (DHFR) Inhibitor

The 2,4-diaminopyrimidine scaffold is the core structural feature of a major class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.

Key DHFR Inhibitors

Pyrimethamine (Daraprim) is an antiparasitic drug used in the treatment of malaria and toxoplasmosis.[8] It exhibits selective inhibition of protozoal DHFR over the human enzyme.[3]

Trimethoprim is a widely used antibacterial agent, often in combination with sulfamethoxazole.[9] It shows high selectivity for bacterial DHFR.[9]

Iclaprim is a newer generation diaminopyrimidine DHFR inhibitor with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 3: In Vitro Activity of Key 2,4-Diaminopyrimidine-Based DHFR Inhibitors

| Compound | Target Organism | DHFR IC50/Ki | MIC (μg/mL) | Reference |

| Pyrimethamine | P. chabaudi (sensitive) | Kis = 0.7 ± 0.4 mM (Sulfadoxine) | - | [11] |

| Pyrimethamine | T. gondii | IC50 = 139 ± 49 nM | - | [3] |

| Trimethoprim | E. coli | - | - | [9] |

| Iclaprim | MRSA | - | MIC90 = 0.12 | [12][13] |

| Iclaprim | MSSA | - | MIC90 = 0.12 | [12][13] |

| Iclaprim | S. pyogenes | - | MIC90 = 0.25 | [13] |

Dihydrofolate Reductase Pathway

Caption: The role of DHFR in the folate metabolic pathway.

Pharmacokinetic Properties

The pharmacokinetic profiles of 2,4-diaminopyrimidine-based drugs are crucial for their therapeutic efficacy.

Table 4: Pharmacokinetic Parameters of Selected 2,4-Diaminopyrimidine Drugs

| Drug | Tmax (hours) | T1/2 (hours) | Protein Binding (%) | Metabolism | Primary Excretion | Reference |

| Fedratinib | 2-4 | 41 (effective) | ≥90 | CYP3A4, CYP2C19, FMO3 | Feces | [14][15] |

| Pyrimethamine | 2-4 | 96 | 87 | Hepatic (CYP3A4) | Urine | [13] |

| Trimethoprim | 1-2 | 8-12 | - | Hepatic (CYP2C8) | Urine | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of 2,4-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidines

This protocol describes a common synthetic route to generate diverse 2,4-diaminopyrimidine derivatives for structure-activity relationship studies.

Experimental Workflow: Synthesis of 2,4-Diaminopyrimidine Derivatives

Caption: A general synthetic workflow for 2,4-diaminopyrimidine derivatives.

Procedure:

-

Synthesis of 2,4-Diamino-6-substituted Pyrimidines: To a solution of a substituted methanol in dry DMSO or THF, add sodium hydride at 0 °C. Stir the mixture for 30 minutes, then add 2,4-diamino-6-chloropyrimidine. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

-

Iodination at the 5-position: Dissolve the 2,4-diamino-6-substituted pyrimidine in dry acetonitrile. Add N-iodosuccinimide and stir at room temperature. After completion, dilute the reaction with ethyl acetate and wash with sodium thiosulfate and brine. Dry the organic layer and concentrate to obtain the 5-iodo derivative.

-

Suzuki Coupling: To a mixture of the 5-iodo derivative, a substituted phenylboronic acid, and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent system (e.g., EtOH/toluene/H2O or THF/H2O), add a base such as potassium carbonate. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, extract the product and purify by column chromatography to yield the final 2,4-diamino-5-aryl-6-substituted pyrimidine.

In Vitro Kinase Inhibition Assay (Kinase-Glo® Protocol)

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay.

Procedure:

-

Prepare serial dilutions of the 2,4-diaminopyrimidine inhibitor in a suitable buffer (e.g., with a final DMSO concentration ≤1%).

-

In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol describes a common method to measure DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme in a cuvette or 96-well plate.

-

Add the 2,4-diaminopyrimidine inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate, dihydrofolic acid.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The IC50 value is calculated by plotting the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2,4-diaminopyrimidine compound for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase inhibitor activity.

Procedure:

-

Treat cells with the 2,4-diaminopyrimidine kinase inhibitor for a specified time.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

Conclusion

The 2,4-diaminopyrimidine scaffold continues to be a highly valuable and versatile core structure in drug discovery. Its proven success in targeting both kinases and dihydrofolate reductase has led to the development of important therapeutic agents for a range of diseases, from cancer to infectious diseases. The ongoing exploration of novel derivatives and their structure-activity relationships promises to yield even more potent and selective drug candidates in the future. This technical guide provides a solid foundation of data and methodologies to aid researchers in leveraging the full potential of this remarkable scaffold in their drug discovery programs.

References

- 1. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ULUTAS MEDICAL JOURNAL [ulutasmedicaljournal.com]

- 10. promega.com [promega.com]

- 11. Potentiating effect of pyrimethamine and sulfadoxine against dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant Plasmodium chabaudi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. A Phase 3, Randomized, Double-Blind, Multicenter Study To Evaluate the Safety and Efficacy of Intravenous Iclaprim versus Vancomycin for Treatment of Acute Bacterial Skin and Skin Structure Infections Suspected or Confirmed To Be Due to Gram-Positive Pathogens (REVIVE-2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Screening of 2,4-Diaminopyrimidine-5-carboxamide for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2,4-diaminopyrimidine-5-carboxamide scaffold. This core structure has demonstrated significant potential in the development of targeted therapies, primarily as kinase inhibitors across various disease areas, including oncology, immunology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts in this area.

Core Biological Activities and Data Presentation

The this compound scaffold has been extensively investigated as a privileged structure in drug discovery, demonstrating inhibitory activity against a range of biological targets. The primary areas of activity include kinase inhibition, anticancer cytotoxicity, and antimicrobial effects.

Kinase Inhibition

The 5-carboxamide moiety of this scaffold has been shown to be crucial for enhanced enzyme inhibitory potency and kinome selectivity. It often engages key residues in the hinge region of kinase ATP-binding sites, leading to significant improvements in potency.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Reference | Target Kinase | IC50 | Assay Type | Reference |

| Compound 1 | HPK1 | 64 nM (for derivative 2) | TR-FRET | [1] |

| Not Specified | Sky (TYRO3) | Nanomolar range | Not Specified | [2][3] |

| Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide) | EGFR | Potent (specific IC50 not provided) | In vitro cytotoxicity | [4][5][6] |

| Not Specified | JNK | Not Specified | Patent Study | [7] |

| Compound A12 (2,4-diarylaminopyrimidine derivative) | FAK | 10.8 nM | In vitro enzyme assay | [8] |

| Compound A13 (2,4-diarylaminopyrimidine derivative) | FAK | 9.6 nM | In vitro enzyme assay | [8] |

| Not Specified | CK1δ | 0.11–30.00 µM | Not Specified | [9] |

| Not Specified | IRAK4 | Modest efficacy in vivo | IL-1β-induced IL-6 inhibition | [10] |

Anticancer Activity

Derivatives of the 2,4-diaminopyrimidine core have demonstrated cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the inhibition of key oncogenic kinases.

Table 2: In Vitro Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

| Compound/Derivative Reference | Cell Line | IC50 | Assay Type | Reference |

| Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide) | MCF-7 (Breast), C33A (Cervical), KB (Oral), DU-145 (Prostate) | Potent to moderate (specific values not provided) | Not Specified | [4][5][6] |

| Compound 9k | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 2.14 µM, 3.59 µM, 5.52 µM, 3.69 µM | Not Specified | [11] |

| Compound 13f | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 1.98 µM, 2.78 µM, 4.27 µM, 4.01 µM | Not Specified | [11] |

| Compound A12 | A549 (Lung), MDA-MB-231 (Breast) | 130 nM, 94 nM | Not Specified | [8] |

| Compound 7i | HCT116 (Colon), HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical) | 4.93 µM, 5.57 µM, 8.84 µM, 14.16 µM | Not Specified | [12] |

Antimicrobial and Anti-leishmanial Activity

The 2,4-diaminopyrimidine scaffold is a known core structure for dihydrofolate reductase (DHFR) inhibitors. This has led to the investigation of its derivatives for antimicrobial and anti-parasitic activities.

Table 3: Anti-leishmanial Activity of 2,4-Diaminopyrimidine Derivatives

| Compound/Derivative Reference | Target | IC50 | Selectivity (vs. human DHFR) | Reference |

| Compound 59 | L. major DHFR | 0.10 µM | Not Specified | |

| Compounds 55-59 | L. major DHFR | Not Specified | Excellent |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. Below are synthesized protocols for key experiments cited in the literature for the screening of this compound and its derivatives.

Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., for HPK1)

-

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Add the test compound (this compound derivative) at various concentrations to the wells of a microplate.

-

Add the kinase (e.g., HPK1) and the ULight™-labeled substrate to the wells.

-

Initiate the kinase reaction by adding ATP at a concentration near its Km.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and determine the IC50 values by plotting the ratio against the compound concentration.

-

2. ADP-Glo™ Kinase Assay (e.g., for EGFR)

-

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a light signal with luciferase.

-

Protocol:

-

Set up the kinase reaction in a buffer containing the kinase (e.g., EGFR), the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1), and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP concentration and thus the kinase activity.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Assays

1. MTT Cell Proliferation/Cytotoxicity Assay

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways in which the this compound scaffold has shown inhibitory potential.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: EGFR Signaling Pathway in Cancer.

Caption: FAK Signaling in Cell Adhesion and Migration.

Experimental Workflows

The following diagrams outline the general workflows for key experimental procedures.

Caption: General Workflow for In Vitro Kinase Inhibition Assays.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of diaminopyrimidine carboxamides, a versatile scaffold that has demonstrated significant potential across various therapeutic areas. The following sections detail the quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Quantitative Structure-Activity Relationship (SAR) Data

The diaminopyrimidine carboxamide core has been explored as an inhibitor of various biological targets, leading to the identification of potent compounds in oncology, infectious diseases, and immunology. The following tables summarize the key SAR findings from seminal studies in these fields.

Diaminopyrimidine Carboxamides as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.

| Compound | R¹ | R² | HPK1 IC₅₀ (nM) | SLP-76 Phosphorylation IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) |

| 1 | H | H | 64 | >1000 | >1000 |

| 2 | CONH₂ | H | 0.54 | 120 | 250 |

| 3 | CH₃ | H | >1000 | ND | ND |

| 4 | CF₃ | H | >1000 | ND | ND |

| 27 | CONH₂ | 2,6-difluoro | 0.2 | 30 | 80 |

Data synthesized from multiple sources. ND = Not Determined.

Key SAR Insights for HPK1 Inhibition:

-

The 5-carboxamide moiety on the pyrimidine ring is crucial for potent HPK1 inhibition, providing a significant increase in activity compared to an unsubstituted analogue (Compound 2 vs. 1).[1]

-

Other small substituents at the 5-position, such as methyl or trifluoromethyl, result in a dramatic loss of potency (Compounds 3 and 4).[1]

-

Substitution on the aniline ring can further optimize potency and cellular activity. For instance, 2,6-difluoro substitution led to a highly potent compound (Compound 27) with robust activity in cellular assays.[1]

Diaminopyrimidine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and migration.

| Compound | R (at C4-aniline) | R' (at C2-amine) | FAK IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (nM) | MDA-MB-231 Cell Proliferation IC₅₀ (nM) |

| A11 | 4-morpholino | piperidin-4-ylmethanamine | 197 | ND | ND |

| A12 | 4-morpholino | (oxan-4-yl)aminyl | 10.8 | 130 | 94 |

| A13 | 4-morpholino | (4-hydroxycyclohexyl)aminyl | 9.6 | ND | ND |

| A14 | 4-morpholino | N,N-dimethylaminyl | 149 | ND | ND |

Data extracted from a study on FAK inhibitors.[2] ND = Not Determined.

Key SAR Insights for FAK Inhibition:

-

The nature of the substituent at the C2-amine position significantly influences FAK inhibitory activity.

-

Cyclic amine derivatives with hydrophilic groups, such as (oxan-4-yl)aminyl (A12) and (4-hydroxycyclohexyl)aminyl (A13), were found to be highly potent.[2]

-

A piperidin-4-ylmethanamine moiety (A11) or a simple dimethylamino group (A14) resulted in reduced potency.[2]

6-Dialkylaminopyrimidine Carboxamides as Antitubercular Agents

A phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a series of 6-dialkylaminopyrimidine carboxamides with a novel mechanism of action.

| Compound | R (Amide) | LHS | Mtb H37Rv MIC (μM) |

| 1 | Phenyl | 4-CF₃-3-pyridyl | 1.6 |

| 31 | N-Methylphenyl | 4-CF₃-3-pyridyl | >50 |

| 32 | (Reversed Amide) | 4-CF₃-3-pyridyl | >50 |

Data extracted from a study on antitubercular agents.[3] LHS = Left Hand Side.

Key SAR Insights for Antitubercular Activity:

-

The free amide NH group is critical for antitubercular activity, as N-methylation (Compound 31) leads to a complete loss of potency.[3]

-

The orientation of the amide bond is also essential, with the reversed amide analogue (Compound 32) being inactive.[3]

-

The SAR around the left-hand side (LHS) and the central core was found to be narrow, while the right-hand side (RHS) of the molecule allowed for more modifications.[3]

5-Benzyl-2,4-diaminopyrimidine Analogues as Leishmania major Dihydrofolate Reductase (LmDHFR) Inhibitors

Diaminopyrimidine derivatives have been explored as antifolates targeting the dihydrofolate reductase (DHFR) enzyme, which is crucial for parasite survival.

| Compound | Linker | Amino Acid Moiety | LmDHFR IC₅₀ (μM) | hDHFR IC₅₀ (μM) | Selectivity Index (SI) |

| 55 | Ethyl | Phenylalanine | 0.21 | 15.2 | 72.4 |

| 56 | Ethyl | Valine | 0.18 | 15.2 | 84.5 |

| 58 | Ethyl | Tryptophan | 0.12 | 10.5 | 87.5 |

| 59 | Ethyl | Glutamic Acid | 0.10 | 9.8 | 98.0 |

Data extracted from a study on antileishmanial agents.[4]

Key SAR Insights for LmDHFR Inhibition:

-

The introduction of amino acid moieties via a two-carbon linker to the 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine core resulted in potent and selective LmDHFR inhibitors.[4]

-

Compounds with various amino acid side chains demonstrated excellent selectivity for the parasite enzyme over the human ortholog.[4]

-

The compound bearing a glutamic acid moiety (Compound 59) exhibited the highest potency against LmDHFR.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

HPK1-SLP76 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the substrate SLP76 by HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated SLP76 substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Europium-labeled anti-phospho-SLP76 antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Stop/Detection Buffer (e.g., 20 mM EDTA in assay buffer)

-

384-well low-volume plates

-

Test compounds dissolved in DMSO

Procedure:

-

Add 2 µL of test compound solution in DMSO to the assay plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

-

Add 4 µL of HPK1 enzyme solution (diluted in assay buffer) to the wells containing the test compound and the positive control wells. Add 4 µL of assay buffer to the negative control wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and biotinylated SLP76 substrate (diluted in assay buffer).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-SLP76 antibody and SA-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to determine the percent inhibition for each compound. IC₅₀ values are then calculated from the dose-response curves.

Focal Adhesion Kinase (FAK) Enzymatic Assay

This assay determines the inhibitory activity of compounds against the FAK enzyme.

Materials:

-

Recombinant human FAK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Test compounds dissolved in DMSO

Procedure:

-

Add 1 µL of test compound solution in DMSO to the assay plate.

-

Add 2 µL of a solution containing FAK enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of ATP solution in kinase assay buffer.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Read the luminescence on a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the FAK kinase activity. IC₅₀ values are determined from dose-response curves.

Mycobacterium tuberculosis (Mtb) Whole-Cell Phenotypic Screening

This assay measures the minimum inhibitory concentration (MIC) of compounds against Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

-

96-well microplates

-

Resazurin sodium salt solution

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.

-

Inoculate a mid-log phase culture of Mtb H37Rv, diluted to a final optical density at 600 nm (OD₆₀₀) of 0.003, into each well.

-

Include a positive control (no compound) and a negative control (no bacteria) on each plate.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 10 µL of resazurin solution to each well.

-

Re-incubate the plates for 24 hours at 37°C.

-

Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Leishmania major Dihydrofolate Reductase (LmDHFR) Enzymatic Assay

This assay measures the inhibition of LmDHFR activity by monitoring the oxidation of NADPH.

Materials:

-

Recombinant Leishmania major DHFR (LmDHFR)

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

-

96-well UV-transparent plates

-

Test compounds dissolved in DMSO

Procedure:

-

Add test compounds at various concentrations to the wells of the 96-well plate.

-

Add LmDHFR enzyme, DHF, and NADPH to the assay buffer.

-

Initiate the reaction by adding the enzyme-substrate mixture to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time at room temperature using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHFR activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes provide a logical framework for understanding the context of the SAR studies.

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

FAK Signaling Pathway in Cancer

Caption: FAK signaling promotes cancer cell survival and migration.

Experimental Workflow for Antitubercular Drug Discovery

Caption: A typical workflow for antitubercular drug discovery.

References

- 1. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases. This guide provides an in-depth review of this chemical moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support ongoing research and drug discovery efforts.

Introduction to the this compound Scaffold

The 2,4-diaminopyrimidine scaffold is a key pharmacophore that has been successfully employed in the design of numerous inhibitors of various protein kinases and other enzymatic targets. The strategic placement of amino groups at the 2 and 4 positions allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. The addition of a carboxamide group at the 5-position provides an additional point for interaction and a vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This scaffold has been extensively explored in the development of therapeutics for a multitude of diseases, most notably in oncology and immunology.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of various this compound derivatives against several key protein kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Sky Kinase Inhibitors | ||||

| Analog 20 | Sky | 92 | ELISA | [1] |

| Analog 21 | Sky | 0.7 | ELISA | [1] |

| Analog 24 | Sky | 15 | ELISA | [1] |

| Compound 32 | TYRO3 (Sky) | 70 | Not Specified | |

| HPK1 Inhibitors | ||||

| Compound 1 | HPK1 | < 1 (Biochemical) | TR-FRET | |

| Compound 14g | HPK1 | 0.15 | Not Specified | [2] |

| EGFR Inhibitors | ||||

| Compound 10b | EGFR | 8.29 | Not Specified | |

| CDK7 Inhibitors | ||||

| YKL-5-124 | CDK7 | < 10 (Biochemical) | Not Specified | |

| FAK Inhibitors | ||||

| Compound 8a | FAK | 47 | Not Specified | |

| Compound 8c | FAK | 30 | Not Specified | |

| Compound 8d | FAK | 40 | Not Specified | |

| Compound A12 | FAK | < 100 (Biochemical) | Not Specified | |

| Other Kinase Inhibitors | ||||

| Various Derivatives | CK1δ | 110 - 30,000 | Not Specified | [3] |

Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 7i | HCT116 | Colon Cancer | 4.93 | |

| Compound 7i | HT-29 | Colon Cancer | 5.57 | |

| Compound 7i | MCF-7 | Breast Cancer | 8.84 | |

| Compound 7i | HeLa | Cervical Cancer | 14.16 | |

| Compound 9k | A549 | Lung Cancer | 2.14 | [4] |

| Compound 9k | HCT-116 | Colon Cancer | 3.59 | [4] |

| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [4] |

| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [4] |

| Compound 13f | A549 | Lung Cancer | 1.98 | [4] |

| Compound 13f | HCT-116 | Colon Cancer | 2.78 | [4] |

| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [4] |

| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [4] |

| Compound A12 | A549 | Lung Cancer | 0.13 | |

| Compound A12 | MDA-MB-231 | Breast Cancer | 0.094 | |

| Compound 8a | H1975 | Lung Cancer | 0.044 | |

| Compound 8a | A431 | Skin Cancer | 0.119 | |

| Compound 10b | HepG2 | Liver Cancer | 3.56 | |

| Compound 10b | A549 | Lung Cancer | 5.85 | |

| Compound 10b | MCF-7 | Breast Cancer | 7.68 |

Table 3: Pharmacokinetic Parameters of Selected this compound Derivatives

| Compound/Derivative | Parameter | Value | Species | Reference |

| Sky Kinase Inhibitors | ||||

| Analog 20 | HLM Stability | Reduced | Human | [1] |

| Analog 20 | RLM Stability | Reduced | Rat | [1] |

| Analog 21 | HLM Stability | Reduced | Human | [1] |

| Analog 21 | RLM Stability | Reduced | Rat | [1] |